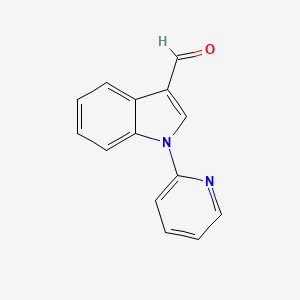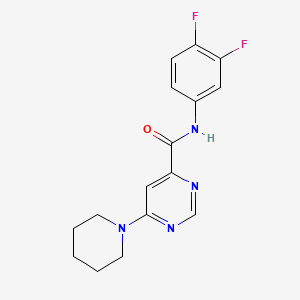
(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bioactive Heterocycle Synthesis and Antiproliferative Activity
One study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, including morpholino and piperidino groups similar to the compound . This compound was evaluated for antiproliferative activity, demonstrating the chemical's potential in cancer research and drug development (Benaka Prasad et al., 2018).
Enzyme Inhibitory Activity and Molecular Docking Analysis
Another study synthesized and evaluated a series of thiophene-based heterocyclic compounds for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Compounds containing morpholino groups showed significant inhibition, highlighting their potential in the development of enzyme inhibitors (Cetin et al., 2021).
Antimicrobial and Antitubercular Activity
Research on novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, incorporating morpholine and piperidine groups, revealed significant antitubercular and antifungal activities. This suggests the compound's potential application in developing new antimicrobial agents (Syed et al., 2013).
Antimicrobial Activity and Docking Studies
A study on the crystal structure of a chromene compound with a piperidine solution demonstrated favorable antimicrobial activities, comparing well with reference antimicrobial agents. This suggests potential in antimicrobial drug development (Okasha et al., 2022).
Propiedades
IUPAC Name |
(4-morpholin-4-ylphenyl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-20(16-3-5-17(6-4-16)23-10-12-26-13-11-23)24-9-1-2-18(15-24)27-19-14-21-7-8-22-19/h3-8,14,18H,1-2,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWHLJGRJZTPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2898196.png)
![(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole](/img/structure/B2898197.png)
![(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2898198.png)




![1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2898207.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2898209.png)
![N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2898210.png)
![4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2898214.png)

